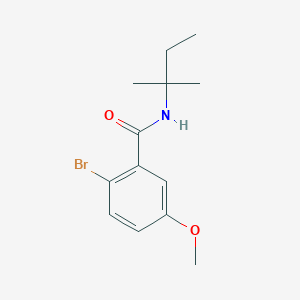

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide

Description

Significance of Benzamide (B126) Core Scaffolds in Medicinal and Synthetic Chemistry

The benzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules. nih.gov The versatility of the benzamide structure allows for the introduction of various substituents, leading to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nih.govnih.gov Notably, this scaffold is a key component in the design of inhibitors for various enzymes and receptors, such as PD-1/PD-L1 for cancer immunotherapy, histone deacetylases (HDACs) for epigenetic regulation, and poly (ADP-ribose) polymerase-1 (PARP-1) for DNA repair inhibition. rsc.orgchemeo.comsigmaaldrich.com

In synthetic chemistry, benzamides are valuable intermediates. The amide linkage is relatively stable, yet it can be transformed into other functional groups, making benzamides useful building blocks for more complex molecular architectures.

Overview of Advanced Research Trends in Substituted Benzamide Compounds

Current research on substituted benzamides is largely driven by the quest for new therapeutic agents with improved efficacy and selectivity. A significant trend involves the rational design and synthesis of novel derivatives with specific biological targets. chemeo.comsigmaaldrich.com This often entails modifying the substituents on both the benzene (B151609) ring and the amide nitrogen to fine-tune the compound's physicochemical properties and biological activity. chemeo.comd-nb.info

Furthermore, there is a growing interest in developing multi-target benzamide derivatives, which can simultaneously modulate multiple biological pathways, potentially offering enhanced therapeutic benefits. organic-chemistry.org The incorporation of benzamide scaffolds into novel molecular modalities, such as proteolysis-targeting chimeras (PROTACs), is another active area of investigation, highlighting the enduring importance of this chemical class in cutting-edge research. d-nb.info

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrNO2 |

|---|---|

Molecular Weight |

300.19 g/mol |

IUPAC Name |

2-bromo-5-methoxy-N-(2-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C13H18BrNO2/c1-5-13(2,3)15-12(16)10-8-9(17-4)6-7-11(10)14/h6-8H,5H2,1-4H3,(H,15,16) |

InChI Key |

FAHJKPURAWQQFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=C(C=CC(=C1)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Benzamides, with Application to 2 Bromo 5 Methoxy N Tert Pentyl Benzamide Analogs

General Synthetic Strategies for Benzamide (B126) Formation

The creation of an amide bond, typically through the condensation of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis. luxembourg-bio.com Due to the acid-base reaction that occurs between a carboxylic acid and an amine to form a non-reactive carboxylate salt, the carboxylic acid must first be "activated" to facilitate the reaction. luxembourg-bio.comfishersci.co.uk

Amide Bond Formation via Coupling Reagents

The most prevalent method for benzamide synthesis involves the activation of a benzoic acid derivative with a coupling reagent, followed by the addition of an amine. researchgate.net This process converts the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine. luxembourg-bio.com A wide variety of coupling reagents have been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. rsc.orged.ac.uk

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic reagents that form a reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk While effective, their use can sometimes lead to racemization of chiral starting materials and the formation of N-acylurea byproducts. globalresearchonline.net To mitigate these side reactions and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are frequently employed. globalresearchonline.netcreative-peptides.com

Phosphonium and Uronium/Aminium salts are generally more reactive and often provide cleaner reactions with higher yields, especially for sterically hindered substrates. peptide.com Reagents such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), PyBOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. globalresearchonline.netpeptide.com These reagents incorporate HOBt or HOAt moieties directly into their structure, streamlining the process. acs.org

| Reagent Class | Example Reagent (Acronym) | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, useful in solution-phase. globalresearchonline.net |

| Carbodiimides | DIC | Diisopropylcarbodiimide | Forms soluble byproduct, preferred for solid-phase synthesis. globalresearchonline.net |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble reagent and byproduct, useful for aqueous reactions. globalresearchonline.net |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | An early, effective phosphonium reagent. omizzur.com |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Pyrrolidine-based analog of BOP, often shows higher reactivity. globalresearchonline.net |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Highly efficient, widely used in peptide synthesis. peptide.com |

| Uronium/Aminium Salts | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HOAt-based analog, very fast reacting with low racemization. peptide.com |

| Uronium/Aminium Salts | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation reagent with high efficiency and improved safety profile. acs.orgresearchgate.net |

Alternative Synthetic Routes to Substituted Benzamides

While coupling reagent-mediated reactions are dominant, several other strategies exist for forming substituted benzamides.

From Acyl Halides: The reaction of an amine with a benzoyl chloride (a type of Schotten-Baumann reaction) is a traditional and effective method. The requisite benzoyl chloride is typically prepared from the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk

From Anhydrides and Esters: Amines can react with acid anhydrides or activated esters (like N-hydroxysuccinimide esters) to form amides. unimi.it These methods are often clean and efficient.

Friedel-Crafts Carboxamidation: In a distinct approach that does not start from a pre-formed benzoic acid, arenes can be directly converted to benzamides. One such method involves an electrophilic aromatic substitution using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.govnih.gov This allows for the direct installation of a carboxamide group onto an aromatic ring. nih.gov

Other Methods: Additional routes include the aminolysis of esters (often requiring heat or catalysis), the partial hydrolysis of benzonitriles, and various rearrangement reactions. nih.govguidechem.com

Targeted Synthesis of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide and Related Congeners

The synthesis of this compound involves two key stages: the formation of the substituted benzoic acid precursor and the subsequent amide bond formation.

A logical retrosynthetic analysis identifies 2-bromo-5-methoxybenzoic acid and tert-pentylamine (2-amino-2-methylbutane) as the immediate precursors.

Regioselective Functionalization Approaches

The primary challenge in synthesizing the acid precursor is achieving the correct 2-bromo-5-methoxy substitution pattern on the benzene (B151609) ring. The most common strategy involves the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid). prepchem.comgoogle.com

In this electrophilic aromatic substitution, the regiochemical outcome is controlled by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The 2-position is ortho to the methoxy group and meta to the carboxyl group, making it a highly favored site for substitution. The 4- and 6-positions are also activated by the methoxy group, but substitution at the 2-position is often predominant. google.com

Optimization of Reaction Conditions for Halogenation and Alkoxylation

The synthesis of the key intermediate, 2-bromo-5-methoxybenzoic acid, begins with the commercially available 3-methoxybenzoic acid. The critical step is the regioselective bromination. Research and patent literature describe optimized conditions to maximize the yield and purity of the desired 2-bromo isomer. google.com

The reaction typically uses a brominating agent in a suitable solvent system. While elemental bromine can be used, N-bromosuccinimide (NBS) or dibromohydantoin are often preferred as they are easier to handle and can provide higher selectivity. prepchem.comgoogle.com The reaction is often catalyzed by a strong acid, such as sulfuric acid, in a halogenated solvent like dichloromethane (B109758) or chloroform. google.com The use of initiators and cocatalysts, such as potassium bromide and red phosphorus, has been shown to improve reaction efficiency. google.com

| Brominating Agent | Solvent | Catalysts/Additives | Yield | Purity |

|---|---|---|---|---|

| N-Bromosuccinimide | Dichloromethane | H₂SO₄, KBr, Red Phosphorus | 93.4% | 99.1% |

| N-Bromosuccinimide | Chloroform | H₂SO₄, KBrO₃, Red Phosphorus | 92.7% | 99.2% |

| Dibromohydantoin | Chloroform | H₂SO₄, KBr, Red Phosphorus | 92.8% | 99.5% |

Once the 2-bromo-5-methoxybenzoic acid is secured, the final step is the amide coupling with tert-pentylamine. Given the steric bulk of the tertiary amine, a robust coupling reagent such as HATU or COMU, in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), would be a suitable choice to drive the reaction to completion.

Stereochemical Considerations in Amide Formation (if applicable)

For the specific synthesis of this compound, stereochemical considerations are not applicable. Both precursors, 2-bromo-5-methoxybenzoic acid and tert-pentylamine, are achiral molecules. As no new stereocenters are formed during the amide bond formation, the final product is also achiral.

However, in the synthesis of related congeners where either the carboxylic acid or the amine component possesses a chiral center, preventing racemization during the coupling step becomes critical. nih.gov Carbodiimide-mediated couplings, in particular, can be prone to epimerization at the α-carbon of an activated amino acid. luxembourg-bio.com The use of additives such as HOBt and, more effectively, HOAt, is standard practice to suppress this side reaction by forming an active ester intermediate that is less susceptible to racemization. creative-peptides.comacs.org Phosphonium and uronium reagents that already incorporate these moieties, like HATU, are often preferred for stereochemically sensitive couplings. peptide.com

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic landscape of a molecule. These calculations can predict geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the lowest energy state. researchgate.netstackexchange.com For benzamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can accurately predict bond lengths, bond angles, and dihedral angles.

The process involves iterative adjustments of atomic positions to minimize the total electronic energy of the system until convergence criteria for energy and forces are met. researchgate.net These optimized structures are crucial as they represent the most probable conformation of the molecule and serve as the foundation for calculating other electronic properties. nih.gov For a molecule like this compound, DFT would elucidate how the bulky tert-pentyl group and the electron-withdrawing bromine and electron-donating methoxy substituents influence the planarity of the benzamide core and the orientation of the amide linkage.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -1500 Hartrees | Indicates the overall stability of the molecule at its optimized geometry. |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity, arising from the charge distribution. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 5.0 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.comlibretexts.org

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. wolfram.com It is an invaluable tool for identifying reactive sites. MESP maps are colored to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.netresearchgate.net Green or yellow areas represent neutral or weakly polarized regions. nih.govwolfram.com

In studies of benzamide and its derivatives, MESP maps consistently show a significant negative potential (red region) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net This site is therefore a primary center for hydrogen bonding and electrophilic interactions. Positive potential (blue regions) is often found around the amide hydrogen and hydrogens on the aromatic ring, indicating their susceptibility to nucleophilic attack. nih.gov For this compound, the MESP would reveal the electronic influence of the bromo and methoxy substituents on the charge distribution of the aromatic ring.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and interacts with its environment (like a solvent) at an atomistic level. acs.org

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring the different accessible conformations and their relative stabilities. tandfonline.com The simulation would track the torsional angles of the tert-pentyl group and the orientation of the benzamide moiety relative to the phenyl ring. Such simulations provide insight into the molecule's structural dynamics and can help identify the most populated conformational states, which are often the ones responsible for biological activity. nih.goved.ac.uk

Conformational Analysis and Energy Minimization Techniques

Conformational analysis aims to find all stable arrangements of a molecule (conformers) and determine their relative energies. This is often achieved through energy minimization techniques, which seek to find the coordinates corresponding to a local or global energy minimum on the potential energy surface. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For benzamide scaffolds, QSAR studies have been pivotal in identifying the key structural features that influence their therapeutic effects.

The foundation of a QSAR model lies in the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. In the context of benzamide derivatives, researchers have utilized a variety of descriptors to build predictive models for activities such as anticancer and antimicrobial effects. jppres.comnih.govnih.gov

The process typically involves the following steps:

Data Set Selection: A series of benzamide derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates the descriptors with the biological activity. kfupm.edu.sa

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. uniroma1.it

For instance, a study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the A459 human lung cancer cell line resulted in a QSAR equation with a high correlation coefficient (r = 0.921), indicating a strong relationship between the selected descriptors (Log S, rerank score, and MR) and the anticancer activity. jppres.com

Table 1: Example of Descriptors Used in QSAR Models for Benzamide Derivatives

| Descriptor Type | Example Descriptors | Biological Activity Correlation |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Often correlated with reactivity and interaction with biological targets. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule and its fit within a receptor binding site. |

| Hydrophobicity | LogP (partition coefficient) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic arrangement and branching of the molecule. |

This table is illustrative and based on general QSAR principles applied to various chemical series.

In the absence of a known 3D structure of the biological target, ligand-based QSAR approaches are particularly valuable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. tandfonline.com

These methods involve aligning a set of active molecules and calculating their steric and electrostatic fields. The variations in these fields are then correlated with the differences in biological activity to generate a 3D QSAR model. Such models can provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity. Studies on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors have successfully employed 3D-QSAR to achieve reliable predictive models. tandfonline.com Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of hydrophobic character for inhibitory activity. researchgate.net

Pharmacophore modeling is another ligand-based approach that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.gov

For benzamide analogues, pharmacophore models have been developed to identify inhibitors of various enzymes. For example, a five-featured pharmacophore model was developed for benzamide analogues as FtsZ inhibitors, an important target for antimicrobial agents. nih.govfigshare.com This model included features such as hydrogen bond acceptors, hydrogen bond donors, a hydrophobic group, and two aromatic rings. nih.govfigshare.com Such models, once validated, can significantly accelerate the discovery of new lead compounds. nih.gov

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a powerful tool for understanding the molecular basis of ligand-receptor interactions and for structure-based drug design.

Protein-ligand docking simulations involve placing a ligand, such as this compound, into the binding site of a target protein and evaluating the binding affinity using a scoring function. This process can help to:

Identify potential biological targets for a given compound.

Predict the binding mode of a ligand in the active site of a receptor.

Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Docking studies on various benzamide derivatives have provided valuable insights into their interactions with a range of biological targets. For instance, docking studies of benzamide analogues into the active site of the FtsZ protein revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209. nih.govfigshare.com In another study, molecular docking was used to investigate the binding of benzamide trimethoprim (B1683648) derivatives to human dihydrofolate reductase (hDHFR), a target for cancer therapy. mdpi.com

Following a docking simulation, the resulting binding poses are analyzed to understand the specific interactions between the ligand and the protein. This analysis provides detailed information on the geometry of the complex and the energetic contributions of different interactions.

The interaction energy, often calculated using scoring functions, provides an estimate of the binding affinity. A lower interaction energy generally indicates a more stable complex. For example, in the study of benzamide analogues as FtsZ inhibitors, the binding free energies were calculated using the molecular mechanics/generalized born surface area (MM/GBSA) method to provide a more accurate estimation of binding affinity. nih.govfigshare.com

Table 2: Illustrative Docking Simulation Results for a Benzamide Derivative

| Biological Target | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| FtsZ Protein | Val 207, Asn 263, Leu 209 | Hydrogen Bonding | -8.5 |

| Human Dihydrofolate Reductase (hDHFR) | Asn-64, Arg-70 | Hydrogen Bonding, Pi-Alkyl | -7.2 |

| Cytochrome P450 1B1 (CYP1B1) | Phe 231, Gly 319 | Pi-Pi Stacking, Hydrogen Bonding | -9.1 |

This table presents hypothetical data based on findings from studies on various benzamide derivatives to illustrate the type of information obtained from molecular docking studies. nih.govfigshare.commdpi.comvensel.org

Lack of Specific Research Hinders In-Depth Computational Analysis of this compound

Despite the growing interest in the computational evaluation of benzamide derivatives for drug discovery, a thorough review of scientific literature reveals a significant gap in research specifically focused on the chemical compound this compound. Advanced computational studies, including virtual screening of analog libraries, have been extensively applied to various benzamide structures to explore their therapeutic potential against a range of biological targets. However, detailed research findings and data tables pertaining to the virtual screening of this compound and its specific analogs are not presently available in published scientific literature.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is instrumental in narrowing down the candidates for further experimental testing. Methodologies such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are commonly employed to predict the binding affinity and biological activity of compounds.

While numerous studies have successfully utilized these in silico methods to investigate other benzamide derivatives, the specific compound this compound has not been a subject of such focused investigation. Consequently, there is no available data to populate tables detailing its predicted binding energies, interaction profiles with specific therapeutic targets, or comparative analyses with other known ligands.

The absence of dedicated research on this particular compound means that a detailed article on its virtual screening, complete with specific findings and data, cannot be accurately generated at this time. The scientific community has yet to publish studies that would provide the necessary information to fulfill a comprehensive analysis as per the requested structure. Further research and publication of data are required before a scientifically sound article on the virtual screening of this compound can be composed.

Research Applications and Findings

Based on extensive searches of scientific literature, specific research applications and detailed findings for 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide are not widely documented. The compound is listed in several chemical supplier catalogs, suggesting its availability for research purposes. It is conceivable that this compound is utilized in screening libraries for drug discovery or as an intermediate in the synthesis of more complex molecules. However, without published studies, any specific biological activity or application remains speculative. The study of similar substituted benzamides continues to be a fruitful area of research, and it is possible that future investigations will elucidate the specific properties and potential uses of this compound.

Structure Activity Relationship Sar Investigations of 2 Bromo 5 Methoxy N Tert Pentyl Benzamide and Its Analogs

Impact of Substituents on Molecular Interactions and Activity Profiles

The biological profile of a benzamide (B126) derivative is intricately linked to the nature and position of substituents on the aromatic ring and the amide nitrogen. These substituents govern the molecule's electronic properties, lipophilicity, steric profile, and potential for specific interactions with biological targets.

The presence of a halogen atom, such as bromine, on the phenyl ring can significantly influence the binding affinity and activity of benzamide derivatives. Studies on related compounds have shown that halogens can participate in crucial interactions with protein targets.

One of the key interactions facilitated by a bromine atom is halogen bonding. In a study of salicylic (B10762653) acid-derived sulfonamide inhibitors, a halogen bond between an aromatic bromine atom and the carbonyl group of a tryptophan residue (Trp273) was identified as a key interaction for binding. The importance of this interaction was highlighted by the complete loss of binding affinity when the bromine atom was removed from the molecule. Replacing the bromine with chlorine or iodine resulted in reduced, but still present, affinity, underscoring the specific role of the halogen in this position.

Furthermore, crystal structure analysis of compounds like 4-Bromo-N-(2-nitrophenyl)benzamide has revealed the presence of halogen-halogen interactions (Br···Br), which can contribute to the stabilization of the compound in the solid state and may influence its interaction with biological macromolecules. The steric bulk of the bromine atom at the C2 position can also play a role in orienting the molecule within a binding pocket, thereby affecting its activity. The regioselective placement of a bromine atom at the ortho position of a benzanilide (B160483) has been shown to be important for certain biological activities, such as in anti-hypertensive and anti-cancer agents. mdpi.com

| Compound | Relevant Substitution | Binding Affinity (Kd in µM) |

|---|---|---|

| Analog with Bromine | -Br | 1.0 |

| 5a | -H (Bromine removed) | >100 (No binding) |

| 5b | -Cl | 2.9 |

| 5c | -I | 1.5 |

The methoxy (B1213986) group (-OCH3) is another common substituent in medicinal chemistry that can modulate a compound's properties in several ways. A methoxy group at the C5 position can influence the molecule's electronic distribution, lipophilicity, and metabolic stability.

In the context of SAR, a methoxy group can serve as a hydrogen bond acceptor, potentially forming interactions with donor groups in a receptor's binding site. Its electronic effect, being an electron-donating group, can alter the reactivity and interaction potential of the aromatic ring. In studies of benzamide analogs, the introduction of methoxy groups has been a strategy to explore the chemical space and optimize activity. For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides, various substitutions on the phenyl ring, including methoxy groups, were explored to understand their impact on antiviral activity. acs.org

Moreover, the position of the methoxy group is crucial. While direct data for a C5-methoxy group in this specific scaffold is scarce, studies on isomers, such as N-methyl-2-methoxy benzamide, have shown that a methoxy group can introduce additional conformational flexibility, being either planar or orthogonal to the phenyl ring. nih.gov This flexibility can impact how the molecule adapts to its binding site. The metabolic fate of the molecule can also be affected, as the methoxy group can be a site for O-demethylation by cytochrome P450 enzymes.

The substituent on the amide nitrogen plays a pivotal role in defining the pharmacological profile of benzamides. The N-(tert-pentyl) group is a bulky, lipophilic moiety that can significantly impact molecular recognition and pharmacokinetic properties.

The size and shape of the N-substituent are critical for fitting into the binding pocket of a target protein. Bulky groups like tert-pentyl can provide favorable van der Waals interactions and occupy hydrophobic pockets, thereby enhancing binding affinity. In a study on 2-phenoxybenzamides with antiplasmodial activity, the replacement of a less bulky group with N-pivaloyl and N-tert-butyl analogues, which are structurally related to N-tert-pentyl, led to sub-micromolar activity and improved selectivity indices. nih.gov This suggests that a certain degree of bulk on the amide nitrogen is beneficial for activity in that series.

| Compound | N-Substituent | Antiplasmodial Activity (PfNF54 IC50 in µM) | Cytotoxicity (L-6 cells IC50 in µM) | Selectivity Index (S.I.) |

|---|---|---|---|---|

| 17 | N-acetyl | 2.890 | 34.72 | 12.01 |

| 19 | N-pivaloyl | 0.6172 | 185.0 | 299.7 |

| 20 | N-tert-butyl | 2.300 | 20.17 | 8.770 |

| 22 | N,N-dimethylcarbamoyl | 2.590 | 27.72 | 10.72 |

Conformational Flexibility and its Implications for SAR

The biological activity of benzamides is not only dependent on their constituent atoms but also on their three-dimensional structure and conformational flexibility. The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is a cornerstone of SAR.

A key conformational feature of benzamides is the torsion angle (ω) between the plane of the phenyl ring and the amide group. This angle is influenced by the substituents on the ring. Theoretical and NMR investigations on substituted benzamides have shown that while some derivatives prefer a planar conformation, others adopt a non-planar structure. nih.gov For example, 2-chloro benzamide exists in non-planar cis and trans conformers, whereas N-methyl-2-methoxy benzamide has a planar, more stable trans conformer. nih.gov This conformational preference can be critical for aligning the key interacting groups of the molecule with their counterparts in the binding site.

The inherent flexibility along the amide bond is another important factor. For some benzamide-type derivatives, intramolecular hydrogen bonds have been observed in low-energy conformers, which can pre-organize the molecule into a bioactive conformation. The N-(tert-pentyl) group, being bulky, can also restrict the rotation around the adjacent bonds, potentially favoring certain conformations over others. Understanding the preferred conformations and the energy barriers between them is crucial for designing analogs with improved activity.

| Compound | Substituent | Observed Conformation |

|---|---|---|

| 2-fluoro benzamide | 2-F | The more stable trans conformer is planar. |

| 2-chloro benzamide | 2-Cl | Both cis and trans conformers are non-planar. |

| N-methyl-2-methoxy benzamide | 2-OCH3 | The more stable trans conformer is planar; the 2-methoxy group can be planar or orthogonal to the phenyl ring. |

Design Principles for Modulating Benzamide Activity through Structural Modifications

The insights gained from SAR studies on benzamide analogs have led to the formulation of several design principles for modulating their activity. These principles guide the rational design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One successful approach is the privileged-fragment-merging (PFM) strategy , where known fragments that bind to specific targets are combined to create novel derivatives. uky.edu This strategy has been used to assemble series of benzamide derivatives for screening as glucokinase activators. uky.eduresearchgate.net

Another key principle is the systematic variation of substituents on both the phenyl ring and the amide moiety to probe the chemical space around the core scaffold. acs.org This involves modifying the size, electronics, and lipophilicity of the substituents to optimize interactions with the target. For instance, exploring different halogen substitutions or varying the length and branching of the N-alkyl chain can fine-tune the activity and selectivity of the compound.

Conformational restriction is a powerful design tool. By introducing structural elements that limit the flexibility of the molecule, it is possible to lock it into its bioactive conformation. This can lead to an increase in potency and selectivity, as the entropic penalty of binding is reduced.

Finally, the modulation of physicochemical properties is essential. The incorporation of specific functional groups can affect properties such as solubility, metabolic stability, and membrane permeability. A rational molecular modification approach, focusing on factors like the length of the molecule and the nature of substituents on terminal rings, is often employed to achieve a suitable balance between potency and a favorable drug-like profile. nih.gov

Molecular Interaction Profiles of 2 Bromo 5 Methoxy N Tert Pentyl Benzamide

Characterization of Specific Ligand-Receptor Interactions

The binding of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide to a receptor is a multifaceted event, driven by a combination of non-covalent interactions. The unique arrangement of its functional groups—the bromo and methoxy (B1213986) substituents on the aromatic ring, the central amide linkage, and the bulky tert-pentyl group—dictates the nature and strength of these connections.

The amide group (-C(=O)NH-) is a classic hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). This dual capability allows this compound to form robust hydrogen bonding networks within a receptor's binding pocket. The amide proton can interact with electron-rich residues such as aspartate, glutamate (B1630785), or the backbone carbonyls of the protein. Conversely, the carbonyl oxygen can accept a hydrogen bond from donor residues like serine, threonine, or lysine. The methoxy group's oxygen atom (-OCH₃) can also act as a hydrogen bond acceptor, further anchoring the ligand to its target. In related benzimidazole (B57391) compounds, molecules have been observed to form dimers through N—H⋯O intermolecular hydrogen bonds. nih.gov

The bromine atom at the 2-position of the benzamide (B126) ring introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a receptor. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. Additionally, the methoxy-substituted benzene (B151609) ring can participate in aromatic interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues. However, in some bulky, related molecules, significant π-π interactions have not been observed due to large dihedral angles between rings. nih.govnih.gov

Analysis of Binding Site Topography and Complementarity

The efficacy of this compound as a ligand is critically dependent on the topographical and chemical complementarity of its binding site. An ideal binding pocket would feature a hydrophobic sub-pocket to accommodate the bulky tert-pentyl group. Adjacent to this, there would be amino acid residues capable of forming specific hydrogen bonds with the amide and methoxy groups.

The spatial arrangement of these features is paramount. The substitution pattern on the benzamide ring—with the bromine at the 2-position and the methoxy group at the 5-position—creates a specific three-dimensional shape that must fit snugly into the receptor cavity. The relative orientation of the hydrogen bond donors and acceptors, the hydrophobic region, and the halogen bond acceptor within the binding site will determine the precise orientation and binding affinity of the ligand. Docking studies on similar compounds, such as N-(5-methoxyphenyl) methoxybenzenesulphonamides, suggest binding to specific sites like the colchicine (B1669291) site of tubulin. nih.gov

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

While direct, competitive binding to an active site is a common mechanism, ligands can also exert their effects through allosteric modulation. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding event can induce a conformational change in the receptor, altering its affinity for the endogenous ligand or its downstream signaling properties.

Currently, there is no specific research available to confirm whether this compound acts as an allosteric modulator. However, the structural features of benzamides are present in known allosteric modulators of various receptors, such as metabotropic glutamate receptors. nih.gov The binding of a ligand like this compound to an allosteric site could potentially stabilize a particular conformation of the receptor, leading to either potentiation or inhibition of its activity. Such conformational changes are often subtle but can have profound effects on cellular signaling. Further experimental studies, such as X-ray crystallography or cryo-electron microscopy of the ligand-receptor complex, would be necessary to elucidate the precise mechanism of action and any induced conformational changes.

Advanced Research Perspectives and Future Directions for 2 Bromo 5 Methoxy N Tert Pentyl Benzamide

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The advancement of organic synthesis provides continuous opportunities to refine the preparation of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide and to generate a diverse library of related derivatives.

Novel Synthetic Pathways:

The traditional synthesis of this benzamide (B126) likely involves the amidation of 2-bromo-5-methoxybenzoic acid with tert-pentylamine. Future research could focus on improving this core process. The synthesis of the carboxylic acid precursor, 2-bromo-5-methoxybenzoic acid, can be optimized from m-methoxybenzoic acid using various brominating agents under the influence of initiators and catalysts to achieve high yields and purity. google.com

A plausible synthetic approach is outlined below:

Step 1: Bromination of m-methoxybenzoic acid: This reaction introduces the bromine atom at the 2-position, ortho to the carboxylic acid and meta to the methoxy (B1213986) group. Modern methods focus on using safer and more selective brominating agents than elemental bromine.

Step 2: Activation of the Carboxylic Acid: The resulting 2-bromo-5-methoxybenzoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride, an activated ester, or by using peptide coupling reagents.

Step 3: Amidation: The activated carboxylic acid is reacted with tert-pentylamine to form the final product, this compound.

Future research may explore one-pot syntheses or flow chemistry approaches to enhance efficiency, reduce waste, and improve scalability.

Derivatization Strategies:

The structure of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR).

Modification at the Bromine Position: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, fundamentally altering the molecule's steric and electronic properties.

Alteration of the N-substituent: The tert-pentyl group can be replaced with various other alkyl or aryl groups to probe the importance of this moiety for biological activity. Synthesizing a library of amides with different N-substituents can help in understanding the spatial requirements of a potential binding pocket.

Modification of the Methoxy Group: The methoxy group can be demethylated to a phenol, which can then be used as a point for further functionalization, such as etherification or esterification, to introduce new functionalities.

| Derivatization Site | Potential Reactions | Example Substituents Introduced |

| C2-Bromine | Suzuki Coupling, Buchwald-Hartwig Amination | Phenyl, Pyridyl, Piperazinyl |

| Amide Nitrogen | Re-synthesis with different amines | Cyclohexyl, Benzyl, (Tetrahydrofuran-2-yl)methyl |

| C5-Methoxy | Demethylation followed by Etherification | Hydroxy (-OH), Benzyloxy (-OCH₂Ph) |

Integration of Artificial Intelligence and Machine Learning in Benzamide Design

Artificial intelligence (AI) and machine learning (ML) are transforming computational drug discovery and can be powerfully applied to the design of novel benzamide analogs. acs.orgresearchgate.net These technologies can accelerate the discovery process by predicting molecular properties and generating novel structures with desired characteristics. nih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large databases of known bioactive molecules to design new benzamide derivatives. nih.govactascientific.com These models can generate structures with optimized properties, such as high predicted binding affinity for a specific biological target and favorable pharmacokinetic profiles.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of newly designed benzamide analogs. By training on an existing dataset of related compounds, these models can identify key structural features that correlate with activity, guiding the design of more potent molecules. researchgate.net

ADME/T Prediction: A significant cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. actascientific.com ML models can be trained to predict these properties from a molecule's structure, allowing for the early-stage filtering of compounds that are likely to fail, thereby saving significant time and resources. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Molecular Interaction Analysis

A thorough understanding of the three-dimensional structure of this compound and its interactions with biological macromolecules is crucial. Advanced analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) is used for routine structural confirmation, advanced 2D NMR techniques like COSY, HMBC, and HMQC are essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. mdpi.com Furthermore, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the molecule's conformation in solution. When a benzamide analog is bound to a target protein, Saturation Transfer Difference (STD) NMR can be used to identify the specific protons on the ligand that are in close contact with the protein surface.

X-Ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govsinop.edu.tr Obtaining a crystal structure of this compound, or its analogs, co-crystallized with a biological target would offer unparalleled insight into the specific binding mode, guiding further structure-based drug design.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of a molecule. mdpi.com In benzamides, these techniques are particularly sensitive to the amide C=O and N-H stretching and bending vibrations, which are directly involved in hydrogen bonding. researchgate.net Changes in the positions and shapes of these bands upon binding to a target can provide evidence of specific molecular interactions.

| Technique | Information Provided | Application to Benzamide Research |

| 2D NMR (COSY, HMBC) | Connectivity between atoms | Unambiguous structural confirmation of novel derivatives. mdpi.com |

| STD NMR | Ligand-receptor binding epitope | Mapping the binding interface with a target protein. |

| X-Ray Crystallography | 3D structure and intermolecular interactions | Determining the precise binding mode in a protein active site. nih.gov |

| FT-IR/Raman | Vibrational modes (e.g., C=O, N-H) | Detecting changes in hydrogen bonding upon target interaction. mdpi.com |

Development of High-Throughput Screening Methodologies for Benzamide Analogs

To efficiently evaluate the biological activity of a library of derivatives based on the this compound scaffold, high-throughput screening (HTS) methodologies are essential. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising "hit" compounds. drugtargetreview.com

Biochemical Assays: If the molecular target is a purified enzyme or receptor, biochemical assays can be developed. drugtargetreview.com These often rely on fluorescence or luminescence readouts. For example, Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization assays can be designed to measure the inhibition of a protein-protein interaction or the binding of a ligand to a receptor. nih.gov

Cell-Based Assays: These assays measure the effect of a compound on living cells, providing more biologically relevant information. nih.gov Examples include reporter gene assays, where the compound's activity modulates the expression of a reporter protein like luciferase, or cell viability assays that screen for cytotoxic effects. High-content screening (HCS), an advanced form of cell-based screening, uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.

Miniaturization and Automation: Modern HTS relies on miniaturization (using 384- or 1536-well plates) and robotic automation to handle the large number of assays required. youtube.com Adapting assays for benzamide analogs to these formats is crucial for efficiently screening large chemical libraries and obtaining robust, reproducible data.

The development of these advanced research strategies will be pivotal in exploring the full therapeutic potential of this compound and its future generations of analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.